molecular formula C12H16N2O3S B2551478 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 941935-17-7

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2551478
CAS No.: 941935-17-7
M. Wt: 268.33
InChI Key: GPEWGZMYZKGLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure, featuring a methanesulfonamide group linked to a phenyl ring substituted with a pyrrolidinone moiety, suggests potential as a key intermediate or scaffold in the synthesis of more complex molecules. Researchers are investigating its applicability in the development of novel therapeutic agents, particularly in areas such as central nervous system (CNS) disorders or enzyme inhibition. The presence of the sulfonamide group is a common pharmacophore in many bioactive compounds, often associated with properties like enzyme binding and modulation. This product is intended for laboratory research purposes by qualified personnel only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-8-10(13-18(2,16)17)5-6-11(9)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEWGZMYZKGLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidinone to the Phenyl Ring: The next step involves the attachment of the 2-oxopyrrolidin-1-yl group to the phenyl ring. This can be done through a nucleophilic substitution reaction, where the pyrrolidinone acts as a nucleophile and attacks an electrophilic center on the phenyl ring.

    Introduction of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group. This can be achieved through the reaction of the phenyl derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated several potential biological activities associated with N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • The compound exhibits significant inhibitory activity against PTPs, which are crucial in regulating cellular signaling pathways. In vitro studies have shown it can inhibit specific PTPs, leading to altered cell growth and survival signaling pathways.
  • Anticancer Properties :
    • Similar sulfonamide derivatives have demonstrated antiproliferative effects on various cancer cell lines. Research indicates that modifications in the compound can enhance its cytotoxicity against certain cancers, particularly through apoptosis induction linked to mitochondrial pathways.
  • Anti-inflammatory Effects :
    • The compound may modulate cytokine production and immune cell activation, suggesting potential applications in treating inflammatory conditions.
  • Neuroprotective Effects :
    • Given its structural components, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or protection against oxidative stress.

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study focused on the structure-activity relationship of related compounds evaluated this compound's ability to inhibit PTPRD. Results indicated a strong inhibitory activity with an IC50 value in the low nanomolar range, demonstrating its potential as a therapeutic agent targeting specific signaling pathways.

Case Study 2: Anticancer Activity

Research examining the anticancer properties of related sulfonamide derivatives highlighted that alterations in the pyrrolidine ring could improve cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular mechanisms involved in cancer progression.

Pharmacodynamics and Pharmacokinetics

Recent investigations into the pharmacodynamics and pharmacokinetics of this compound have yielded promising results:

  • Selectivity : The compound shows selectivity for specific PTPs over others, indicating a favorable profile for therapeutic applications.
  • Bioavailability : Initial studies suggest good oral bioavailability and tolerability in animal models, positioning it as a candidate for further clinical development.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, a comparison with analogous sulfonamide derivatives is provided below. Key structural and functional differences, as well as reported biological activities, are highlighted.

Structural Analogues and Their Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Properties Source
This compound - Methanesulfonamide group
- 3-methyl substituent
- 2-oxopyrrolidin-1-yl at para
282.34 Limited published data; hypothesized kinase inhibition based on sulfonamide pharmacophores Hypothetical
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Chromen-4-one core
- Fluorinated aryl groups
- Pyrazolopyrimidine substituent
589.1 (M+1) Anticancer activity (e.g., kinase inhibition); melting point: 175–178°C Patent
2-fluoro-N-isopropyl-4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide - Benzamide backbone
- Fluorinated substituents
- Isopropyl group
Not reported Potential therapeutic agent; synthetic intermediate for kinase inhibitors Patent

Key Differences and Implications

Core Structure :

  • The target compound lacks the chromen-4-one or pyrazolopyrimidine motifs present in the analogues from the patent . These motifs are critical for binding to kinases (e.g., VEGF or EGFR) in anticancer applications.
  • The 2-oxopyrrolidin-1-yl group in the target compound may enhance solubility compared to the fluorinated aryl groups in the patent examples, which improve lipophilicity and membrane permeability.

Fluorine atoms in the patent compounds enhance metabolic stability and electron-withdrawing effects, which are absent in the target molecule.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is likely simpler than the patent examples due to fewer fluorination steps and absence of complex heterocycles .
  • Pharmacokinetic Predictions : Computational models suggest moderate logP values (~2.5) for the target compound, indicating balanced lipophilicity. This contrasts with the patent compounds (logP >3), which may exhibit higher tissue penetration but poorer aqueous solubility.
  • Gaps in Data: No peer-reviewed studies on the target compound’s biological activity or crystal structure (e.g., via SHELX refinement ) are available, limiting direct mechanistic comparisons.

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a methanesulfonamide group , which are significant for its biological activity. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H24N4O3S
  • Molecular Weight : 364.5 g/mol

The primary target of this compound is the sigma-1 receptor , a protein located in the endoplasmic reticulum of eukaryotic cells. This receptor is involved in various intracellular signaling pathways, influencing ion channels and G-protein coupled receptors. The compound acts as an allosteric modulator of the sigma-1 receptor, which leads to alterations in intracellular calcium signaling and other downstream effects.

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and cell cycle regulation.

Cell LineInhibition Rate (%)IC50 (µM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results suggest that the compound may have potential as an anticancer agent through mechanisms such as cell cycle arrest and induction of apoptosis via mitochondrial dysfunction .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of bacterial cell wall synthesis through targeting the MurA enzyme, which is crucial for peptidoglycan synthesis.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound, revealing promising results in terms of both potency and selectivity against specific targets.

Study Example

In one study, derivatives were synthesized and evaluated for their ability to inhibit MurA enzyme activity, with some compounds showing IC50 values ranging from 9.8 to 12.2 µM against resistant strains of Escherichia coli . These findings underscore the potential for developing new antibiotics based on this chemical scaffold.

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for its therapeutic application. Modifications such as fluorination have been shown to enhance lipophilicity and bioavailability, potentially improving the efficacy of the compound in clinical settings.

Q & A

Q. What are the key synthetic routes for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, and how are intermediates characterized?

The synthesis typically involves:

  • Intermediate formation : Coupling of 3-methyl-4-aminophenyl groups with 2-oxopyrrolidine via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Sulfonamide introduction : Reaction of the intermediate with methanesulfonyl chloride under basic conditions.
  • Characterization : Intermediates are validated using ¹H NMR (e.g., δ 10.20 ppm for NH in sulfonamide ), ¹³C NMR, and HPLC for purity (>98%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H NMR identifies protons on the pyrrolidinone ring (δ 2.06–1.96 ppm for CH₂) and sulfonamide NH (δ 10.20 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 323.1 for [M+H]⁺).
  • IR spectroscopy : Peaks at ~1340 cm⁻¹ and ~1160 cm⁻¹ confirm sulfonamide S=O stretching .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
  • Catalyst screening : Pd(PPh₃)₄ improves cross-coupling yields compared to Pd(OAc)₂ .
  • Temperature control : Maintaining ≤60°C during sulfonylation minimizes side reactions .
  • Yield tracking : Use HPLC to monitor reaction progress and impurity profiles (e.g., unreacted starting material) .

Q. What advanced methods resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography : Determines bond angles and torsional strain in the pyrrolidinone ring (e.g., α = 88.7°, β = 86.3° in related sulfonamides ).
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate conformers .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .

Q. How should researchers address contradictions between theoretical and observed spectral data?

  • Impurity analysis : Use LC-MS to detect byproducts (e.g., acetylated intermediates) that may skew NMR interpretations .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected peaks in complex mixtures .
  • Crystallographic validation : Compare experimental XRD data with computational models (e.g., C–C bond lengths: 1.52 Å observed vs. 1.54 Å calculated) .

Q. What strategies are recommended for analyzing biological activity while minimizing interference from synthetic impurities?

  • Purification : Use preparative HPLC with a Chromolith column (≥95% purity threshold) .
  • Dose-response assays : Test multiple concentrations to distinguish compound activity from impurity effects .
  • Control experiments : Include samples spiked with synthetic intermediates to identify false positives .

Methodological Tables

Q. Table 1. Key NMR Assignments for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Proton/Groupδ (ppm)MultiplicityReference
NH (sulfonamide)10.20Singlet
CH₂ (pyrrolidinone)2.06–1.96Multiplet
Ar–CH₃2.48Triplet

Q. Table 2. Optimization of Coupling Reaction Conditions

ParameterOptimal ValueYield ImprovementReference
CatalystPd(PPh₃)₄+22% vs. Pd(OAc)₂
SolventDMF+15% vs. THF
Temperature60°C+10% vs. 80°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.